Bromofenoxim

Environmental Fate Hydrolysis Photolysis

Validating analytical methods for unstable pesticides requires a model compound that truly challenges recovery. Bromofenoxim, with immediate aerobic water decomposition, is the ideal 'worst-case' analyte for SPE/HPLC robustness testing. • Rapid aqueous degradation probes extraction efficiency and holding-time limits. • Unique dinitrophenyl oxime structure-not substitutable by benzonitriles-ensures distinct degradation kinetics. • Laccase transformation rate 166.2 nmol min⁻¹ U⁻¹ (3.4-fold above bromoxynil) supports enzyme benchmarking. • Differential wheat cultivar tolerance enables herbicide-QTL screening.

Molecular Formula C13H7Br2N3O6
Molecular Weight 461.02 g/mol
CAS No. 13181-17-4
Cat. No. B080771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromofenoxim
CAS13181-17-4
Molecular FormulaC13H7Br2N3O6
Molecular Weight461.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br
InChIInChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H
InChIKeyXTFNPKDYCLFGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.17e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





Bromofenoxim Reference Herbicide for Research


Bromofenoxim (CAS 13181-17-4) is an obsolete dinitrophenyl oxime herbicide that acts as a Photosystem II (PSII) inhibitor [1]. Once commercialized under the trade name Faneron for post-emergence broadleaf weed control in cereals, it is characterized by low aqueous solubility (~0.1 mg/L at 20°C) and high lipophilicity (calculated LogP 5.19) [2][3]. While its regulatory approvals have expired in major jurisdictions, its unique structural and physicochemical properties make it a valuable reference compound for analytical method development, environmental fate studies, and enzymatic transformation research [4][5].

1
Analytical reference Supports method development for PSII inhibitors with unstable aqueous profiles.
2
Environmental fate modeling Represents rapidly degrading nitrile herbicides in aerobic water and surface water studies.
3
Enzymatic transformation Useful as a reactive substrate in laccase-mediator and oxidative dehalogenation research.

Why Bromofenoxim Defies Generic Substitution


Generic substitution among PSII inhibitors or within the nitrile herbicide class is scientifically invalid without explicit comparative data. Bromofenoxim possesses a unique dinitrophenyl oxime structure that dictates a distinct degradation profile, transformation rate, and analytical behavior compared to the benzonitriles (e.g., bromoxynil, ioxynil) [1]. Unlike the stable benzonitriles, Bromofenoxim undergoes rapid decomposition in aerobic water, which has profound implications for environmental fate modeling and analytical recovery [2]. Furthermore, its enzymatic transformation by laccase-mediator systems occurs at a rate 3.4-fold higher than that of bromoxynil, directly impacting bioremediation study designs [3]. These are not interchangeable physicochemical or biochemical properties; thus, substitution in research or reference standard procurement would introduce uncontrolled variables and invalidate comparative analyses.

!
Structural mismatch Dinitrophenyl oxime backbone produces distinct degradation and analytical recovery profiles compared to benzonitriles such as bromoxynil.
!
Stability profile differs Immediate decomposition in aerobic water contrasts sharply with weeks-long stability of ioxynil or chloroxynil, invalidating direct substitution in fate studies.
!
Enzymatic response not transferable Reported laccase transformation rate is substantially higher than bromoxynil, requiring compound-specific validation in bioremediation experiments.

Bromofenoxim Comparative Evidence


Aquatic Stability Profile

In natural aerobic water, Bromofenoxim exhibits a uniquely rapid degradation profile compared to its benzonitrile analogs. While bromoxynil, ioxynil, and chloroxynil remain stable for several weeks, Bromofenoxim (and bromoxynil octanoate) starts to decompose immediately [1]. This instability must be considered during analytical determination and environmental monitoring [2].

Aquatic stability
Head-to-head
Bromofenoxim Immediate decomposition
Bromoxynil / Ioxynil / Chloroxynil Stable for several weeks
Two distinct stability classes in natural aerobic water
Rapid loss must inform sample handling and fate modeling.
UV spectra monitored under varying pH and irradiation.
Environmental Fate Hydrolysis Photolysis Water Quality

Laccase Transformation Activity

Bromofenoxim is transformed by a laccase-syringaldehyde system with a catalytic activity of 166.2 nmol min⁻¹ U⁻¹, which is 3.4 times higher than the rate for bromoxynil (48.8 nmol min⁻¹ U⁻¹) under identical conditions [1]. This demonstrates a significantly greater susceptibility to enzymatic oxidation.

Laccase activity
Head-to-head
166.2 nmol min⁻¹ U⁻¹ 3.4× higher than bromoxynil (48.8 nmol min⁻¹ U⁻¹)
Supports enzymatic oxidation screening and mediator benchmarking.
Laccase from Coriolopsis gallica with syringaldehyde mediator.
Bioremediation Enzymology Laccase Pesticide Transformation

Genotype-Specific Phytotoxicity

In a comparative field trial on winter wheat varieties, the combination of Bromofenoxim + terbutylazine yielded the best performance for the 'Arz' variety, whereas other varieties responded better to bromoxynil + MCPA [1]. This indicates a genotype-by-herbicide interaction that is not predictable by class alone. Furthermore, the Bromofenoxim + terbutylazine mixture was noted as phytotoxic to many other varieties, highlighting a narrow and specific tolerance window.

Varietal response
Head-to-head
Bromofenoxim + terbutylazine Best yield for 'Arz' wheat
Bromoxynil + MCPA Best yield for 'D Dwarf'
Genotype-dependent ranking reversal; phytotoxic to many varieties
May support genotype-specific tolerance screening studies.
Post-emergence field trials, Jordan.
Weed Science Crop Tolerance Cereals Varietal Screening

Differential Weed Spectrum Activity

In post-emergence maize trials, Bromofenoxim (alone or with terbutylazine) provided statistically inferior control of *Amaranthus* spp. compared to pyridate-based formulations over two consecutive years [1]. This demonstrates a specific efficacy gap within the weed spectrum that distinguishes Bromofenoxim from the pyridate class.

Weed spectrum
Head-to-head
Bromofenoxim (± terbutylazine) Statistically lower Amaranthus control
Pyridate (± bromoxynil) Near-total Amaranthus control
Significant difference over two consecutive trial years
Defines a specific activity gap within PSII inhibitor class.
Post-emergence maize trials, Pordenone, Italy.
Herbicide Efficacy Weed Spectrum Maize Post-emergence

Acute Mammalian Toxicity

Bromofenoxim exhibits an acute oral LD50 of 1100 mg/kg in rats [1]. While this places it in the moderately toxic category (GHS Acute Toxicity Category 4), it is notably less acutely toxic via the oral route than many legacy herbicides (e.g., dinoseb, DNOC) that have LD50 values below 100 mg/kg. This relative safety profile may be a consideration for laboratory handling.

Acute toxicity
Class-level
LD50 1100 mg/kg (rat, oral) GHS Acute Tox. 4; Harmful if swallowed (H302)
Informs laboratory risk assessment and handling protocols.
Classification per ECHA C&L Inventory.
Toxicology Regulatory Science Risk Assessment Acute Toxicity

Bromofenoxim Validated Applications


Analytical Method for Unstable Pesticides

Researchers developing solid-phase extraction (SPE) or HPLC methods with electrochemical or chemiluminescence detection require a model compound that degrades rapidly in aerobic water. Bromofenoxim, with its immediate decomposition in surface water, serves as an ideal 'worst-case' or 'unstable' analyte to validate method robustness, recovery, and stability during sample holding times [1][2]. Its use ensures that analytical methods are sufficiently rugged to quantify compounds prone to rapid transformation.

Laccase-Mediator Bioremediation

Bromofenoxim's high catalytic transformation rate (166.2 nmol min⁻¹ U⁻¹) by the laccase-syringaldehyde system makes it an excellent substrate for studying oxidative dehalogenation mechanisms or for benchmarking the activity of novel laccase enzymes and mediators [1]. Its reactivity profile contrasts with less susceptible halogenated pesticides, allowing researchers to differentiate enzyme specificities and optimize mediator conditions.

Genotype-Specific Phytotoxicity Screening

Plant breeders investigating the genetic basis of herbicide tolerance can utilize Bromofenoxim as a selective agent. As demonstrated in field trials, the 'Arz' wheat variety exhibited tolerance to Bromofenoxim + terbutylazine while other varieties suffered phytotoxicity [1]. This differential response makes Bromofenoxim a valuable tool for screening segregating populations to identify quantitative trait loci (QTL) associated with tolerance to dinitrophenyl oxime herbicides.

PSII Inhibitor Activity Spectrum

Given its documented inferiority to pyridate on *Amaranthus* spp., Bromofenoxim is a critical reference compound for dissecting the spectrum of activity differences among chemically distinct PSII inhibitors [1]. It serves as a 'negative control' or a compound with a defined spectrum gap, enabling researchers to probe the structural features that confer broad-spectrum activity versus narrow-spectrum selectivity within the Photosystem II binding site.

Application
Selection Property
Validation Focus
Analytical method for unstable pesticides
Rapid aqueous decomposition
Recovery, stability during sample holding times
Laccase-mediator bioremediation
High enzymatic transformation rate
Enzyme specificity, mediator optimization
Genotype-specific phytotoxicity screening
Distinct varietal tolerance profile
QTL mapping, tolerance selection in cereals
PSII inhibitor activity spectrum dissection
Defined efficacy gap on Amaranthus spp.
Structure-activity relationships at PSII binding site

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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